6-Hydroxymellein Exhibits Superior DPPH Radical Scavenging Relative to the Clinical Anti-Inflammatory Indomethacin
(3R)-6-Hydroxymellein (compound 11) demonstrated more potent DPPH radical scavenging activity (IC50 = 25.2 ± 0.5 μM) compared to the positive control Indomethacin (IC50 = 88.5 ± 2.1 μM), representing an approximately 3.5-fold greater potency [1]. In the same study, this compound also exhibited strong NO inhibitory effects (IC50 < 35 μM) and potent TNF-α inhibitory effects (IC50 < 80 μM), both superior to Indomethacin [1].
| Evidence Dimension | DPPH radical scavenging activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 25.2 ± 0.5 μM |
| Comparator Or Baseline | Indomethacin IC50 = 88.5 ± 2.1 μM |
| Quantified Difference | ~3.5-fold greater potency for (3R)-6-hydroxymellein |
| Conditions | DPPH radical scavenging assay; compounds isolated from Shiitake mushroom (Lentinus edodes) fruiting bodies; concentrations not specified for comparator beyond IC50 reporting |
Why This Matters
For researchers screening natural-product-derived antioxidant or anti-inflammatory leads, this compound offers a quantifiable potency advantage over a widely recognized clinical benchmark.
- [1] Xu, X., Yu, C., Liu, Z., Cui, X., Guo, X., & Wang, H. (2024). Chemical composition, antioxidant and anti-inflammatory activity of Shiitake mushrooms (Lentinus edodes). Journal of Fungi, 10(8), 552. DOI: 10.3390/jof10080552. View Source
